Silicon dioxide

Description

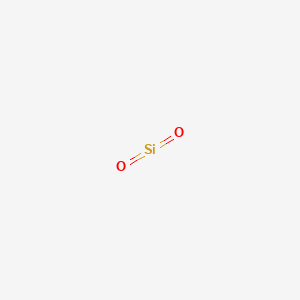

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dioxosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2Si/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPSYNLAJGMNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Si]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SiO2, O2Si | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | silica | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silica | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Silicon dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31392-49-1 | |

| Record name | Silica, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31392-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029677 | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.084 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.], Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, NKRA; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, White, fluffy powder or granules. Hygroscopic, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]; [NIOSH], Solid, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.] | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SILICON DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Silica, amorphous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

4046 °F at 760 mmHg (NIOSH, 2023), 4046 °F | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/, Insoluble, Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core., AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.2 (NIOSH, 2023) - Denser than water; will sink, 2.2 @ 25 °C, 2.20 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), approx 0 mm Hg, 0 mmHg (approx) | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Amorphous powder, Transparent to gray powder (Note: Amorphous silica is the non-crystalline form of O2Si). ... solid, Silica gel is a coherent, rigid, continuous three-dimensional network of spherical particles of colloidal microporous silica. | |

CAS No. |

7631-86-9, 14639-89-5, 14808-60-7, 13778-37-5, 15468-32-3, 14464-46-1, 20243-18-9, 13778-38-6, 15723-40-7, 17679-64-0, 60676-86-0, 92283-58-4, 99439-28-8, 112945-52-5 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chalcedony (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14639-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quartz (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14808-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stishovite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13778-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridymite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15468-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silica | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7631-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cristobalite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lussatite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20243-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicon dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stishovite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coesite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cristobalite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcedony | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014639895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014808607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridymite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015468323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agate (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015723407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Keatite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silica, vitreous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092283584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz-beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099439288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aquafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112945525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | silicon dioxide; synthetic amorphous silicon dioxide (nano) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETJ7Z6XBU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

3110 °F (NIOSH, 2023), 3110 °F, 1716 - 1736 °C | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Fundamental Structural Architectures and Phase Behavior of Silicon Dioxide

Polymorphism and Crystallography of Silicon Dioxide

Crystalline Polymorphic Phases of SiO₂: Synthesis and Structural Elucidation

The crystalline forms of this compound are broadly categorized into low-pressure and high-pressure polymorphs, each stable under specific temperature and pressure regimes. quartzpage.de

At ambient and near-ambient pressures, several key polymorphs of silica (B1680970) are observed. These are often referred to as the low-pressure polymorphs and are the most common forms found in the Earth's crust. aip.orglibretexts.org

Alpha-Quartz (α-quartz) is the thermodynamically stable form of this compound at ambient temperature and pressure. wikipedia.orgaip.org It possesses a trigonal crystal structure. materialsproject.org The structure consists of interlinked SiO₄ tetrahedra arranged in a helical fashion. aip.org

Beta-Quartz (β-quartz) is the high-temperature counterpart to α-quartz, with a transition temperature of 573°C at atmospheric pressure. quartzpage.de This transition is displacive, meaning it involves a slight shift in atomic positions without breaking any chemical bonds. quartzpage.de β-quartz has a hexagonal crystal structure and a more open arrangement than α-quartz. aip.org

Tridymite and Cristobalite are high-temperature polymorphs of silica. aip.orgprinceton.edu Cristobalite is stable at higher temperatures than tridymite. princeton.edu Both exist in low-temperature (α) and high-temperature (β) forms. aip.org The fundamental building blocks of β-tridymite and β-cristobalite are sheets of SiO₄ tetrahedra arranged in hexagonal rings, with the tetrahedra alternately pointing up and down. aip.org These sheets are then stacked in a two-layer sequence for β-tridymite and a three-layer sequence for β-cristobalite. aip.org The transformation from quartz to cristobalite at high temperatures involves a significant volume change. chemicalbook.com

| Low-Pressure Polymorph | Crystal System | Typical Formation Conditions |

| Alpha-Quartz (α-quartz) | Trigonal | Ambient temperature and pressure |

| Beta-Quartz (β-quartz) | Hexagonal | Above 573°C at atmospheric pressure |

| Tridymite | Orthorhombic (α), Hexagonal (β) | High temperatures (metastable at lower temps) |

| Cristobalite | Tetragonal (α), Cubic (β) | High temperatures (metastable at lower temps) |

Under conditions of high pressure, the structure of this compound undergoes significant densification, leading to the formation of high-pressure polymorphs. These are often found in meteorite impact craters and are of great interest in geophysics. ceramics-silikaty.cz

Coesite , discovered in the 1950s, is a high-pressure polymorph that is still composed of interconnected SiO₄ tetrahedra, but in a much denser arrangement than the low-pressure forms. quartzpage.deceramics-silikaty.czacs.org It forms at pressures around 2-3 GPa. researchgate.net

Stishovite represents a more dramatic structural change. In stishovite, the silicon atom is octahedrally coordinated to six oxygen atoms (SiO₆), a departure from the tetrahedral coordination found in most other silica polymorphs. wikipedia.orgaip.org This results in a significantly higher density. wikipedia.org Stishovite has a rutile-type structure and is stable at pressures above approximately 8-10 GPa. acs.orgresearchgate.net

Post-Stishovite Phases , such as a CaCl₂-type structure and an α-PbO₂-like phase (seifertite), have been observed at even higher pressures. researchgate.net The transition from stishovite to the CaCl₂-type structure occurs at around 50 GPa. researchgate.net Further compression leads to the formation of the α-PbO₂-type structure at pressures exceeding approximately 105 GPa. researchgate.net These phases are characterized by even greater densities and are relevant to understanding the composition of the Earth's deep mantle. ceramics-silikaty.cz

| High-Pressure Polymorph | Coordination | Approximate Formation Pressure |

| Coesite | 4:2 | ~2-3 GPa |

| Stishovite | 6:3 | > 8-10 GPa |

| CaCl₂-type Silica | 6:3 | ~50 GPa |

| α-PbO₂-like Silica (Seifertite) | 6:3 | > 100 GPa |

Low-Pressure Polymorphs (e.g., Alpha-Quartz, Beta-Quartz, Tridymite, Cristobalite)

Amorphous this compound: Network Models and Structural Relaxation

In addition to its crystalline forms, this compound can also exist in an amorphous state, commonly known as silica glass or fused silica. princeton.edu In amorphous SiO₂, the fundamental SiO₄ tetrahedra are still present, but they are connected in a continuous random network (CRN) without long-range order. vanderbilt.edu This lack of periodicity distinguishes it from the crystalline polymorphs.

The Continuous Random Network (CRN) model , first proposed by Zachariasen, is the most widely accepted model for the structure of amorphous SiO₂. vanderbilt.edu In this model, the local structure of SiO₄ tetrahedra is largely preserved, but the Si-O-Si bond angles and dihedral angles vary randomly throughout the material. vanderbilt.edu This leads to a distribution of ring sizes, in contrast to the well-defined ring structures in crystalline polymorphs. aip.org

Structural relaxation in amorphous silica refers to the process by which the glass structure evolves towards a more stable, lower-energy state. This can be influenced by factors such as temperature and the presence of other molecules like water. vanderbilt.edu The relaxation process can involve adjustments in bond angles and the local network topology to relieve strain.

Structural Characterization Methodologies for SiO₂ Polymorphs

A variety of experimental techniques are employed to elucidate the intricate structures of this compound polymorphs.

X-ray Diffraction (XRD) is a primary tool for identifying crystalline phases and determining their lattice parameters. appliedmineralogy.com Powder XRD is used to analyze polycrystalline samples, while single-crystal XRD provides detailed structural information. appliedmineralogy.comunivie.ac.at

Raman Spectroscopy is sensitive to the vibrational modes of the SiO₂ network and can distinguish between different polymorphs based on their unique spectral fingerprints. mdpi.com

Infrared (IR) Spectroscopy provides information about the vibrational modes of Si-O bonds and can be used to study the surface chemistry and structure of silica polymorphs. cmu.ac.th

X-ray Absorption Spectroscopy (XAS) , including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for probing the local atomic environment around silicon atoms. It can distinguish between different coordination numbers (e.g., tetrahedral vs. octahedral) and provide information on bond lengths and coordination. geoscienceworld.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ²⁹Si NMR, is sensitive to the local environment of silicon atoms and can provide information about the connectivity of SiO₄ tetrahedra. geoscienceworld.org

Phase Transitions and Transformational Mechanisms under Extreme Conditions

Under extreme conditions of pressure and temperature, this compound undergoes a series of phase transitions. The mechanisms of these transformations can be complex and are influenced by factors such as the rate of pressure or temperature change and the presence of non-hydrostatic stresses.

The transformations between low-pressure polymorphs like quartz, tridymite, and cristobalite are known as reconstructive transformations , which involve the breaking and reforming of Si-O bonds and significant changes in the network topology. researchgate.net In contrast, the α-β transitions in quartz, tridymite, and cristobalite are displacive transformations , involving only small atomic displacements and no bond breaking. researchgate.net

Under high pressure, the transformation from four-coordinated silica (like quartz or coesite) to six-coordinated silica (stishovite) is a major reconstructive transition. univie.ac.at At even higher pressures, further transitions to post-stishovite phases occur. researchgate.net The kinetics of these transformations are crucial; for instance, at room temperature, cristobalite can undergo a series of transitions to different high-pressure phases. The specific pressure-temperature path can influence which polymorphs are formed. For example, under dynamic compression, the formation of coesite and stishovite from α-quartz shows a strong dependence on temperature. osti.gov

High-Pressure Induced Structural Reorganization and Densification Mechanisms (e.g., Tetrahedral-to-Octahedral Coordination Transitions)

Under ambient conditions, silicon in SiO₂ is typically found in a tetrahedral coordination (SiO₄), bonded to four oxygen atoms. However, the application of high pressure induces significant structural reorganization and densification. A key mechanism in this process is the transition from tetrahedral to octahedral (SiO₆) coordination. researchgate.netresearchgate.netucl.ac.uk This transformation is not abrupt but occurs gradually through the formation of intermediate pentahedral (SiO₅) units. researchgate.netresearchgate.net Molecular dynamics simulations have shown that while the tetrahedral coordination is maintained up to approximately 5 GPa, the transition to octahedral coordination becomes significant at higher pressures, with the majority of silicon cations adopting an octahedral arrangement beyond 30 GPa. researchgate.netresearchgate.net The pressure range of 5–15 GPa is a critical region where structural transformation is particularly pronounced, featuring the coexistence of SiO₄, SiO₅, and SiO₆ units. vnu.edu.vn At even higher pressures, above 100 GPa (megabar pressures), further densification involves the formation of more highly coordinated species, including seven-fold coordinated silicon ( researcher.lifeSi) and four-fold coordinated oxygen ( researchgate.netO). osti.gov This contrasts with crystalline silica, where densification can occur through phase transitions without a gradual change in coordination. osti.gov The process of densification under pressure is also influenced by temperature, with structural transitions at higher temperatures occurring at greater pressures. researchgate.net The application of temperature during compression promotes structural reorganization and relaxation, leading to a more stable and homogeneous densified glass compared to cold-compressed samples. frontiersin.org This is evidenced by the reduction of strained bond angles in hot-compressed glass. frontiersin.org

The following table summarizes the pressure-induced coordination changes in amorphous this compound:

| Pressure Range | Predominant Silicon Coordination | Key Structural Features |

|---|---|---|

| < 5 GPa | Tetrahedral (SiO₄) | Stable tetrahedral network. researchgate.netresearchgate.net |

| 5 - 15 GPa | Mixed (SiO₄, SiO₅, SiO₆) | Strong structural transformation with coexistence of tetrahedral, pentahedral, and octahedral units. vnu.edu.vn |

| > 30 GPa | Octahedral (SiO₆) | Dominance of octahedral coordination. researchgate.netresearchgate.net |

| > 100 GPa | Higher coordinations ( researcher.lifeSi) | Formation of highly coordinated silicon and oxygen species. osti.gov |

Temperature-Driven Polymorphic Transformations and Their Kinetic Aspects

Temperature is another critical factor governing the polymorphic transformations of this compound. The stable form of SiO₂ at low temperatures and atmospheric pressure is β-quartz. chemicalbook.com As the temperature increases, a series of phase transitions occur:

These transformations are associated with significant volume changes and are crucial in various industrial processes, such as the production of silicon. ntnu.no The kinetics of these transformations can be complex. For instance, the β-to-α transformation in some systems follows second-order Avrami kinetics, suggesting a nucleation and growth mechanism. acs.org The melting points of α-tridymite and α-cristobalite are 1670°C and 1713°C, respectively. chemicalbook.com Upon cooling from the molten state, an amorphous form known as fused silica is produced. chemicalbook.com

The table below outlines the key temperature-driven polymorphic transformations of this compound at atmospheric pressure.

| Transformation | Temperature | Nature of Transformation |

|---|---|---|

| β-quartz ↔ α-quartz | 573°C (846 K) | Reversible chemicalbook.comresearchgate.net |

| α-quartz → α-tridymite | 870°C | Irreversible (kinetically slow) chemicalbook.comntnu.no |

| α-quartz → α-cristobalite | > 1250°C | Irreversible chemicalbook.com |

| α-tridymite → α-cristoballite | 1470°C | Irreversible chemicalbook.com |

Incommensurate Phase Transitions and Associated Phenomena

Between the α- and β-phases of quartz, an incommensurate (INC) phase exists over a narrow temperature range of about 1.3 K around 847 K. metu.edu.tritp.ac.ru This phase is characterized by a structural modulation that is not commensurate with the underlying crystal lattice. The transition from the α-phase to the incommensurate phase is first-order, while the transition from the incommensurate phase to the β-phase is second-order. metu.edu.tr The formation of the incommensurate structure is driven by a strong coupling between elastic strain and the spatial gradient of the order parameter. itp.ac.ru Electron microscopy studies have revealed a triangular pattern of microdomains in the incommensurate phase. itp.ac.ru A novel type of incommensurate phase, the elongated-triangle (ELT) phase, has been observed near the lock-in transition to the α-phase. itp.ac.ru This ELT phase is both ferroelectric and ferroelastic. itp.ac.ru The wave vector of the incommensurate modulation rotates continuously as the temperature is lowered. aps.org

Pressure-Induced Amorphization and Recrystallization Pathways

Crystalline this compound can transform into an amorphous state under high pressure, a phenomenon known as pressure-induced amorphization. geoscienceworld.org For instance, α-quartz begins to amorphize at pressures around 15 GPa, particularly under non-hydrostatic conditions. geoscienceworld.orglasphub.com The mechanism for this transformation involves the flexibility of silicon coordination, which can be four-, five-, or six-fold. lasphub.com This flexibility leads to competing pathways for transformation to denser crystalline forms or to an amorphous state. lasphub.com The high energy barriers associated with breaking Si-O bonds are a key kinetic factor driving amorphization. lasphub.com

Interestingly, upon further compression, the amorphous phase can recrystallize into a new high-pressure crystalline phase. For example, in some systems, recrystallization is observed at pressures around 33 GPa. researchgate.net This phenomenon of pressure-induced amorphization followed by recrystallization has been observed in other materials as well and is a subject of ongoing research. researchgate.netosti.govaip.org

Defect Chemistry and Electronic Structure of this compound

The ideal structure of this compound, whether crystalline or amorphous, can be disrupted by the presence of defects. These defects can be intrinsic, arising from the network itself, or extrinsic, introduced by impurities. They play a crucial role in determining the material's electronic and optical properties.

Intrinsic Point Defects within Crystalline and Amorphous this compound Networks (e.g., Oxygen Vacancies, Strained Si-O Bonds, E' Centers)

Intrinsic point defects are imperfections in the SiO₂ network that involve only silicon and oxygen atoms. Some of the most significant intrinsic defects include:

The amorphous nature of SiO₂ strongly influences the properties and stability of these defects. tuwien.ac.at

| Defect Type | Description | Precursor/Formation Mechanism |

|---|---|---|

| Oxygen Vacancy (NOV) | A missing oxygen atom between two silicon atoms, often resulting in a Si-Si bond. | Disruption of the Si-O-Si linkage. vanderbilt.edu |

| E' Center | A silicon atom bonded to three oxygen atoms with a dangling bond (·Si≡O₃). | Trapping a hole at an oxygen vacancy; can also form from other network defects. researchgate.netaps.orgresearchgate.net |

| Strained Si-O Bond | Si-O bonds with bond angles and/or lengths deviating from the ideal, making them weaker. | Inherent to the amorphous structure. kuleuven.be |

| Non-Bridging Oxygen Hole Center (NBOHC) | An oxygen atom bonded to only one silicon atom, with a trapped hole (Si-O·). | Often associated with an excess of oxygen. vanderbilt.educore.ac.uk |

Extrinsic Defect Formation and Impurity-Mediated Interactions (e.g., Hydrogen-Induced Defects, Chlorine Incorporation)

Extrinsic defects are formed when foreign atoms are incorporated into the SiO₂ network. Hydrogen and chlorine are two common and technologically important impurities.

Hydrogen-Induced Defects: Hydrogen is a ubiquitous impurity in SiO₂ and can both passivate existing defects and create new ones. tuwien.ac.at Atomic hydrogen (H) can diffuse through the silica network and break strained Si-O bonds, leading to the formation of a hydroxyl group (Si-OH) and a silicon dangling bond (an E' center). kuleuven.betuwien.ac.atcore.ac.uk This process has activation barriers ranging from 0.5 to 1.3 eV. kuleuven.be Hydrogen can also interact with oxygen vacancies. The reaction of a hydrogen atom with an oxygen vacancy can form a hydrogen bridge defect, and a second hydrogen atom can fully passivate the vacancy. tuwien.ac.at However, the arrival of a proton (H⁺) at a passivated silicon dangling bond (Si-H) at the Si/SiO₂ interface can lead to depassivation, reforming the dangling bond and creating a hydrogen molecule. researchgate.netkuleuven.be

Chlorine Incorporation: Chlorine is often introduced during the thermal oxidation of silicon to improve the properties of the resulting SiO₂ film. lehigh.edu Chlorine tends to segregate near the Si/SiO₂ interface. lehigh.eduiaea.org The incorporation of chlorine can reduce interface trap density and relax strained silicon bonds. aip.org However, the specific distribution of chlorine within the oxide depends on the chlorination source (e.g., HCl vs. Cl₂). iaea.org For instance, in oxides grown in an HCl/O₂ ambient, chlorine is primarily found at the interface, whereas in a Cl₂/O₂ ambient, it is more evenly distributed throughout the oxide. iaea.org There is a close correlation between the distribution of hydrogen and chlorine in these oxides. iaea.org

| Impurity | Interaction with SiO₂ Network | Resulting Defects/Effects |

|---|---|---|

| Hydrogen (H, H⁺) | Breaks strained Si-O bonds, passivates/depassivates dangling bonds, interacts with oxygen vacancies. | Formation of hydroxyl E' centers, hydrogen bridges, passivation of defects, creation of interface traps. kuleuven.betuwien.ac.atresearchgate.net |

| Chlorine (Cl) | Incorporates into the oxide network, primarily near the Si/SiO₂ interface. | Reduction of interface traps, relaxation of strained bonds. lehigh.eduaip.org Can also lead to increased porosity at higher concentrations/temperatures. aip.org |

Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | SiO₂ |

| Silicon | Si |

| Oxygen | O₂ |

| Hydrogen | H₂ |

| Chlorine | Cl₂ |

| Hydrogen Chloride | HCl |

| Water | H₂O |

| Carbon | C |

| Aluminum | Al |

| Phosphorus | P |

| Forsterite | Mg₂SiO₄ |

| Germanium Dioxide | GeO₂ |

| Tin(IV) Iodide | SnI₄ |

| Aluminum Oxide | Al₂O₃ |

| Cristobalite | SiO₂ |

| Tridymite | SiO₂ |

| Quartz | SiO₂ |

| Coesite | SiO₂ |

| Stishovite | SiO₂ |

| Fused Silica | SiO₂ (amorphous) |

Electronic Band Structure, Density of States, and Band Gap Engineering in this compound

The electronic properties of this compound (SiO₂), a cornerstone material in modern electronics, are fundamentally governed by its electronic band structure, density of states, and the potential for engineering its band gap. As a wide-bandgap insulator, SiO₂'s ability to block current flow is a direct consequence of these characteristics. ucl.ac.uktuwien.ac.at

The electronic band structure of a material describes the ranges of energy that an electron is allowed to possess. In SiO₂, these allowed energy ranges are called energy bands, separated by a large forbidden energy region known as the band gap. The highest energy band that is completely filled with electrons at absolute zero temperature is the valence band, while the lowest empty band is the conduction band. For an electron to conduct electricity, it must be excited from the valence band to the conduction band, a process that requires a significant amount of energy due to the wide band gap of SiO₂. tuwien.ac.atusu.edu The valence band in amorphous SiO₂ is primarily formed from the non-bonding 2p orbitals of oxygen atoms, with contributions from Si-O bonding orbitals. ras.ruresearchgate.net The conduction band, conversely, is composed of anti-bonding Si-O orbitals.

Band gap engineering refers to the modification of the electronic band gap of a material to tailor its properties for specific applications. In the context of silicon-based devices, the band structure of two-dimensional silicon photonic crystals can be altered through processes like oxidation and subsequent oxide etching. odu.edu During the thermal oxidation of silicon, three simultaneous processes affect the band gap: the consumption of silicon, its replacement by this compound, and the expansion of SiO₂ dimensions. odu.edu The consumption of silicon tends to broaden the band gap, while the latter two processes tend to narrow it. odu.edu By controlling these processes, for instance by varying the oxide thickness, the photonic band gap can be tuned. odu.edu Research has shown that there is an optimal oxide thickness that results in the maximum change in the band gap. odu.edu

The band gap of this compound can vary depending on its crystalline form (polymorph) or if it is in an amorphous state.

Band Gap of Different this compound Forms

| Form of this compound | Reported Band Gap (eV) | Reference |

|---|---|---|

| Amorphous SiO₂ (fused silica) | ~8.9 | tuwien.ac.atusu.eduucl.ac.uk |

| Amorphous SiO₂ (calculated) | ~5.1 | researchgate.net |

| Amorphous SiO₂ (ALD-grown) | 9.4 | mdpi.com |

| Rutile SiO₂ (calculated) | 8.85 | researchgate.net |

| Annealed SiO₂ (at 1000 °C) | 2.22 | ekb.egekb.eg |

Mechanisms of Charge Trapping and Electronic Transport Phenomena in SiO₂ Dielectrics

The performance and reliability of devices utilizing this compound as a dielectric are critically influenced by charge trapping and electronic transport phenomena. These processes can lead to changes in device characteristics, degradation, and eventual failure.

Mechanisms of Charge Trapping

Charge trapping involves the localization of electrons or holes at defect sites within the SiO₂ or at its interface with silicon. These trapped charges can alter the internal electric field and degrade the dielectric's insulating properties. The primary classification of charges and traps in SiO₂ layers includes four types: interface trapped charges, fixed oxide charge, mobile oxide charge, and oxide trapped charge. utwente.nl

Interface Trapped Charges (Qit): These are charges located at the Si-SiO₂ interface, arising from the disruption of the periodic lattice structure. utwente.nl Defects such as silicon dangling bonds (trivalent silicon) are common interface traps. These traps can exchange charge with the silicon substrate. utwente.nl

Oxide Trapped Charges (Qot): These traps are associated with defects within the bulk of the SiO₂ film. utwente.nl They are often initially neutral and can become charged by capturing electrons or holes injected into the oxide. utwente.nl Ionizing radiation or high-field stress can create electron-hole pairs in the oxide; while electrons are highly mobile and are quickly swept out, the less mobile holes can be trapped in deep, long-lived sites, particularly near the Si/SiO₂ interface. nasa.gov Defects responsible for hole trapping are often linked to the non-stoichiometric transition layer near the interface, a consequence of the oxidation process. nasa.gov In some cases, electron trapping can also occur, and both positive and negative charge buildup can lead to dielectric breakdown. nasa.gov

Classification of Charge Traps in this compound

| Trap Type | Location | Description | Common Causes |

|---|---|---|---|

| Interface Trapped Charges (Qit) | Si-SiO₂ Interface | Charges trapped at the interface that can exchange charge with the silicon. utwente.nl | Lattice mismatch, dangling bonds, impurities. utwente.nlnasa.gov |

| Fixed Oxide Charge (Qf) | Near Si-SiO₂ Interface | Typically positive charges that are immobile under an applied electric field. utwente.nl | Oxidation process conditions, excess trivalent silicon or ionized oxygen centers. utwente.nl |

| Mobile Oxide Charge (Qm) | Bulk SiO₂ | Mobile ions, such as sodium, that can drift under bias-temperature stress. utwente.nl | Contamination from processing environment. utwente.nl |

| Oxide Trapped Charges (Qot) | Bulk SiO₂ | Electrons or holes trapped at defect sites within the oxide. utwente.nl | Radiation, high electric field stress, electron/hole injection. utwente.nlnasa.gov |

Electronic Transport Phenomena

Under a sufficiently high electric field, electrons can be transported through the SiO₂ dielectric, leading to a leakage current. The dominant transport mechanism depends on the oxide thickness and the applied field.

Fowler-Nordheim Tunneling: In relatively thick oxides (typically > 4-5 nm) and under high electric fields, electrons can tunnel from the electrode's Fermi level through a triangular portion of the energy barrier into the conduction band of the SiO₂. aip.orgscispace.comtuwien.ac.at This process is known as Fowler-Nordheim (FN) tunneling. aip.orgscispace.com The current is highly dependent on the electric field. The theory has been extensively used to characterize electronic conduction in thermally grown SiO₂. aip.orgscispace.com Studies have observed FN tunneling for both electrons and holes. aip.org

Direct Tunneling: As oxide layers are scaled down to ultrathin dimensions (typically < 3-4 nm), electrons can tunnel directly through the entire trapezoidal energy barrier from the cathode to the anode. tuwien.ac.atiosrjournals.orgusf.edu This direct tunneling (DT) current increases exponentially as the oxide thickness decreases, posing a fundamental limit to the scaling of SiO₂ gate dielectrics. usf.eduaip.org The effective mass of the tunneling electron is a key parameter in modeling this phenomenon. researchgate.netresearchgate.net

Poole-Frenkel Emission: This transport mechanism involves the field-assisted thermal emission of trapped electrons from trap states into the conduction band of the dielectric. researchgate.netbohrpub.com The applied electric field lowers the potential barrier of the trap, increasing the probability of emission. bohrpub.com Poole-Frenkel (PF) conduction is often observed at higher temperatures and can be a dominant leakage current mechanism in some cases, particularly in materials with a significant density of traps. researchgate.netiaea.orgaip.orgscientific.net It is sometimes referred to as "trap-hopping" conduction. scientific.net

Comparison of Electronic Transport Mechanisms in SiO₂

| Mechanism | Description | Governing Factors | Typical Conditions |

|---|---|---|---|

| Fowler-Nordheim Tunneling | Field-assisted tunneling through a triangular barrier into the oxide conduction band. aip.orgtuwien.ac.at | Electric field, barrier height, effective mass. aip.org | Thick oxides (>4-5 nm), high electric fields. ucl.ac.uk |

| Direct Tunneling | Tunneling of carriers directly through the entire oxide barrier. tuwien.ac.at | Oxide thickness, barrier height, effective mass. researchgate.netresearchgate.net | Ultrathin oxides (<3-4 nm), low to moderate fields. iosrjournals.orgusf.edu |

| Poole-Frenkel Emission | Field-enhanced thermal excitation of trapped carriers into the conduction band. bohrpub.com | Electric field, temperature, trap depth and density. researchgate.netaip.org | Higher temperatures, presence of traps. scientific.net |

Advanced Synthesis and Fabrication Methodologies for Silicon Dioxide

Nanostructured Silicon Dioxide Synthesis Routes

The creation of nanostructured this compound involves various sophisticated techniques that allow for control over the material's final characteristics. These methods can be broadly categorized into solution-based approaches, vapor deposition techniques, template-assisted synthesis, and mechanical activation.

Solution-based methods are widely utilized for synthesizing this compound nanoparticles due to their versatility and scalability. mdpi.comnih.gov The sol-gel process is a prominent example, involving the transition of a colloidal suspension (sol) into a continuous liquid-phase network (gel). mdpi.com This method allows for the synthesis of SiO₂ nanoparticles with defined particle sizes, surface areas, and crystal structures. mdpi.com A key advantage of the sol-gel method is the ability to control the particle size and morphology by adjusting parameters such as reagent concentrations, catalyst type, temperature, and reaction conditions. nih.gov For instance, spherical dispersed silica (B1680970) nanoparticles are commonly prepared using precursors like tetraethyl orthosilicate (B98303) (TEOS), tetramethyl orthosilicate (TMOS), or sodium silicate (B1173343). nih.gov An alternative and more environmentally friendly approach within the sol-gel process utilizes sodium silicate (Na₂SiO₃) instead of the expensive and toxic TEOS. mdpi.com

Controlled precipitation is another effective solution-based route for producing silica particles. This method typically involves the neutralization of an aqueous alkali metal silicate solution, such as water glass (Na₂O·nSiO₂), with an acid like sulfuric acid (H₂SO₄) to precipitate SiO₂. nih.gov The properties of the precipitated silica are highly dependent on the synthesis conditions, including temperature, precipitation time, pH, and the use of surfactants. aip.org These factors influence the particle size, morphology, and aggregation state of the final product. aip.org For example, adjusting the temperature during the precipitation step can control the size of spherical silica particles, with lower temperatures generally leading to larger particles and higher temperatures resulting in smaller particles. rsc.org

| Parameter | Influence on Particle Size/Morphology | Source |

| Reagent Concentration | Can be varied to control particle size and morphology in sol-gel processes. | nih.gov |

| Catalyst Type | Affects the kinetics of the sol-gel reaction, influencing final particle characteristics. | nih.gov |

| Temperature | Higher temperatures in precipitation methods tend to produce smaller particles. | rsc.org |

| pH | A critical factor in controlling the precipitation and final properties of silica particles. | aip.org |

| Stirring Rate | Can be adjusted in modified Stöber methods to influence the phase domain of mesoporous silica nanoparticles. | acs.org |

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are essential techniques for fabricating high-quality this compound thin films and nanostructures, particularly in the semiconductor industry. snu.ac.kr These methods offer precise control over film thickness and conformality, which is critical for creating insulating layers, passivation coatings, and other components in electronic devices. snu.ac.krresearchgate.net

CVD involves the reaction of precursor gases on a substrate surface to form a solid film. For SiO₂, common precursors include silane (B1218182) (SiH₄) and tetraethoxysilane (TEOS), often reacted with an oxidant like ozone or oxygen. researchgate.netaip.org Plasma-Enhanced CVD (PECVD) is a variation that uses a plasma to energize the precursor gases, allowing for deposition at lower temperatures (300°C to 350°C) compared to traditional thermal CVD (650°C to 850°C) without compromising film quality. bcluae.commdpi.com The deposition rate and film properties in PECVD can be controlled by parameters such as reaction pressure, gas flow rates, and RF power. mdpi.com

ALD is a self-limiting process that builds films one atomic layer at a time, providing exceptional conformality and thickness control. snu.ac.kr The process involves sequential, alternating exposures of the substrate to a silicon precursor and a reactant. snu.ac.kr While ALD offers superior control, a significant challenge is its low growth per cycle (GPC), which can impact manufacturing costs. snu.ac.kr Research has focused on increasing the GPC, with some methods achieving rates as high as ~12-14 nm/cycle using specific precursors and catalysts. snu.ac.kr Both thermal and plasma-enhanced ALD processes are used, with aminosilane (B1250345) precursors being extensively studied. researchgate.net

| Technique | Precursors | Deposition Temperature | Key Characteristics |

| Thermal CVD | TEOS, Silane | 650°C - 850°C | High temperature, good film quality. bcluae.com |

| PECVD | SiH₄, N₂O, TEOS | 300°C - 350°C | Lower temperature, good film quality, uses plasma. bcluae.commdpi.com |

| ALD | Aminosilanes, O₃ | Varies (e.g., 525-700°C) | Self-limiting, excellent conformality and thickness control. snu.ac.krhanyang.ac.kr |

| Catalyzed CVD | SiCl₄, H₂O, NH₃ | 40-60°C | Low temperature deposition enabled by a catalyst. researchgate.net |

Template-assisted synthesis is a versatile approach for creating nanostructured this compound with controlled morphologies, such as nanowires and nanotubes. mdpi.comresearchgate.net This method utilizes either a "soft" or "hard" template to direct the formation of the desired silica structure. metall-mater-eng.com

Soft templating employs self-assembling organic molecules, such as surfactants or block copolymers, as structure-directing agents. metall-mater-eng.comrsc.org These molecules form micelles or other ordered structures in a solution, around which the silica precursor polymerizes. The organic template is then removed, typically by calcination, leaving behind a porous silica network. metall-mater-eng.com Emulsion templating is a specific type of soft templating that has proven effective for synthesizing anisotropic silica nanostructures like nanowires. mdpi.com For instance, a polyethylene (B3416737) glycol-based emulsion system has been used to create SiO₂ nanowires with uniform diameters. mdpi.com The advantage of soft templating lies in its one-step synthesis and the relatively easy removal of the template. metall-mater-eng.com

Hard templating , also known as nanocasting, uses a pre-existing solid material with a defined porous structure as the mold. metall-mater-eng.comfrontiersin.org Materials like anodic aluminum oxide (AAO) or mesoporous carbons are common hard templates. frontiersin.org The silica precursor infiltrates the pores of the template, and after solidification, the template is removed, often through etching with chemicals like hydrofluoric acid or sodium hydroxide (B78521). metall-mater-eng.comosti.gov While this method provides excellent control over the final structure's dimensions, the template removal step can be harsh and potentially compromise the integrity of the silica nanostructure. mdpi.comresearchgate.net Hard templating is advantageous for producing materials with good crystallinity due to the thermal stability of the silica template. metall-mater-eng.com

Mechanical activation, particularly through high-energy mechanical milling, is a solid-state method used to induce structural changes in this compound, such as amorphization and nanostructuring. rsc.orgsemi.ac.cn This technique involves subjecting crystalline SiO₂, like quartz, to intense mechanical forces within a ball mill. semi.ac.cn The process increases structural disorder, leading to the formation of an amorphous phase. rsc.org

During milling, the crystalline structure of SiO₂ is broken down, resulting in a decrease in particle size and an increase in surface area. researchgate.net The mechanical energy can also induce chemical reactions and the formation of defects within the material. rsc.orgscientific.net For example, milling can lead to the breaking of Si-O-Si bonds and the formation of surface hydroxyl groups (Si-OH). scientific.netsibran.ru The degree of amorphization and the final properties of the nanostructured silica depend on milling parameters such as milling time, speed, and the ball-to-powder ratio. semi.ac.cnrsc.org This method offers a simple, scalable, and environmentally friendly route to produce amorphous silica with potential applications in areas like energy storage. semi.ac.cn

| Milling Parameter | Effect on SiO₂ Structure | Source |

| Milling Time | Increased milling time leads to greater amorphization and reduced particle size. | semi.ac.cnresearchgate.net |

| Milling Speed | Higher speeds can accelerate the conversion of crystalline SiO₂ to its amorphous form. | rsc.org |

| Ball-to-Powder Ratio | Affects the energy transfer during milling and thus the efficiency of amorphization. | semi.ac.cn |

Template-Assisted Synthesis: Soft and Hard Templating Strategies (e.g., Emulsion Templating for Nanowires)

Precision Control of Morphology, Size, and Porosity

Achieving precise control over the morphology, size, and porosity of this compound is paramount for its application in advanced technologies. The ability to tailor these properties at the nanoscale allows for the development of materials with optimized performance characteristics.

The synthesis of monodispersed spherical this compound nanoparticles, where all particles are of a uniform size, is a significant area of research. The Stöber process, first reported in 1968, remains a cornerstone for producing such particles. wikipedia.org This sol-gel based method involves the hydrolysis and condensation of a silicon alkoxide precursor, typically TEOS, in an alcohol medium with ammonia (B1221849) as a catalyst. wikipedia.orgcore.ac.uk By carefully controlling reaction parameters such as the concentrations of reactants (TEOS, water, ammonia), temperature, and stirring speed, it is possible to produce nearly monodisperse silica spheres with diameters ranging from 50 to 2000 nm. wikipedia.orgjkcs.or.kr

Recent advancements and modifications to the Stöber method have enabled even finer control over particle size and the synthesis of smaller nanoparticles. For example, by adjusting the concentrations of ammonium (B1175870) hydroxide and water, and the reaction temperature, silica nanoparticles with controlled sizes below 200 nm can be reproducibly synthesized. mdpi.com Lowering the ammonia concentration allows for the production of particles under 30 nm. mdpi.com Other strategies include using different catalysts, such as L-lysine, or employing surfactants to guide the formation of particles with specific sizes and porosities. mdpi.com These highly uniform spherical nanoparticles are ideal for applications in colloidal studies, coatings, and as templates for creating more complex structures. wikipedia.orgacs.org The fabrication of this compound quantum dots, which are semiconductor nanocrystals small enough to exhibit quantum mechanical properties, also relies on these precise synthesis techniques to achieve the necessary size control for tuning their optical and electronic properties.